

An In-depth Technical Guide to Tetrakis(trimethylsiloxy)silane (CAS: 3555-47-3)

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Compound of Interest

Compound Name: *Tetrakis(trimethylsiloxy)silane*

Cat. No.: *B1585261*

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For Researchers, Scientists, and Drug Development Professionals

Core Properties and Data

Tetrakis(trimethylsiloxy)silane, identified by the CAS number 3555-47-3, is a notable organosilicon compound with the chemical formula $\text{Si}[\text{OSi}(\text{CH}_3)_3]_4$.^[1] This colorless liquid is a key precursor in materials science, particularly valued for its role in creating silicon-based thin films. Its distinct molecular architecture, featuring a central silicate core tetrahedrally bonded to four trimethylsiloxy groups, provides it with unique properties suitable for various advanced applications. This guide offers a detailed examination of its chemical and physical characteristics, synthesis methods, applications, and safety protocols, emphasizing experimental procedures and technical specifications.

A compilation of the essential quantitative data for **Tetrakis(trimethylsiloxy)silane** is provided in the table below.

Property	Value
CAS Number	3555-47-3 [1]
Molecular Formula	C ₁₂ H ₃₆ O ₄ Si ₅ [1]
Molecular Weight	384.84 g/mol [1]
Appearance	Colorless liquid [2]
Density	0.87 g/mL at 25 °C [1]
Boiling Point	103-106 °C at 2 mmHg [1]
Refractive Index	n _{20/D} 1.389 [1]
Flash Point	76 °C (closed cup) [1]
InChI Key	VNRWTCZXQWOWIG-UHFFFAOYSA-N [1]
SMILES	C--INVALID-LINK--(C)O--INVALID-LINK-- (C)C">Si(O--INVALID-LINK--(C)C)O--INVALID- LINK--(C)C [1]

Synthesis Protocol

A detailed experimental procedure for the synthesis of **Tetrakis(trimethylsiloxy)silane** is outlined below.

Experimental Protocol: Synthesis of Tetrakis(trimethylsiloxy)silane[3]

Materials and Equipment:

- Silicon tetrachloride (1.0 mol, 169.9 g)
- Trimethylchlorosilane (4.5 mol, 488.7 g)
- Trifluoromethanesulfonic acid (15.0 g)
- Water (10 mol, 180.0 g)

- Anhydrous sodium sulfate
- Ice
- 1 L four-necked flask
- Mechanical stirrer
- Ice water bath
- Dropping funnel
- Gas absorption apparatus for HCl
- Separatory funnel
- Distillation setup

Procedure:

- Charge a 1 L four-necked flask with silicon tetrachloride (1.0 mol) and trimethylchlorosilane (4.5 mol).
- Introduce trifluoromethanesulfonic acid (15.0 g) into the flask.
- Initiate stirring at a rate of 120 rpm and cool the flask to a temperature range of 0 to -10 °C using an ice water bath.
- Add water (10 mol) dropwise to the reaction mixture over a 3-hour period. The hydrogen chloride gas generated during this addition should be neutralized using a water falling film trap.
- Following the complete addition of water, allow the reaction to age for an additional 2 hours while maintaining the temperature between 0 and 10 °C.
- Transfer the cooled reaction mixture to a separatory funnel and let it stand for 15 minutes to facilitate phase separation.

- Isolate the upper organic layer, which contains the crude product, by draining and discarding the lower aqueous hydrochloric acid phase.
- Wash the crude **Tetrakis(trimethylsiloxy)silane** four times with 200 g portions of water.
- Dry the organic phase over 20 g of anhydrous sodium sulfate for 8 hours.
- Purify the final product via distillation. This process is expected to yield approximately 98.4% of **Tetrakis(trimethylsiloxy)silane** with a purity of 98.2%, as confirmed by gas chromatography.^[3]

Key Applications

The principal application of **Tetrakis(trimethylsiloxy)silane** lies in its use as a precursor in Plasma Enhanced Chemical Vapor Deposition (PECVD) for the fabrication of silicon-based thin films, including silicon dioxide (SiO_2) and silicon oxycarbide (SiCOH). These films are integral to the microelectronics industry and are also employed as protective coatings.

PECVD of Nanostructured SiO_2 -like Films

Tetrakis(trimethylsiloxy)silane is utilized for the atmospheric pressure deposition of nanostructured films that are chemically similar to silicon dioxide.^{[4][5]} The morphology of these films can be controlled by adjusting the plasma conditions, allowing for the creation of surfaces ranging from compact and smooth to complex, nano-dendritic 3D structures.^{[4][5]}

Equipment and Materials:

- Atmospheric pressure plasma jet system (microwave or radiofrequency)
- Precursor bubbler
- Mass flow controllers
- Substrate holder
- **Tetrakis(trimethylsiloxy)silane** (TTMS)
- Argon (carrier gas)

- Substrates (e.g., silicon wafers, glass)

Procedure:

- Fill the bubbler with liquid TTMS precursor.
- Utilize argon as a carrier gas, with flow rates between 90 and 435 sccm, to transport TTMS vapors to the plasma jet. The precursor flow rate can be confirmed by gravimetric analysis.
- Maintain a main argon gas flow of 2.6 slm through the plasma jet.
- Position the substrate approximately 6 mm from the nozzle of the discharge tube.
- Generate the plasma using either a microwave (2.45 GHz) or a radiofrequency (27.12 MHz) source. Typical power settings are in the range of 6 to 15 W for the RF jet and higher, around 235 W, for the microwave jet.[4][5]
- A standard deposition time is approximately 5 minutes.[4][5]

The resulting films possess a chemical composition approaching that of SiO_2 , with a carbon content of less than 5%. [4][5]

Surface Modification of Biomaterials

While specific studies detailing the use of **Tetrakis(trimethylsiloxy)silane** for biomaterial surface modification are not prevalent, the broader class of organosilanes is extensively used for such purposes.[6][7][8][9] This process generally involves the hydrolysis of the silane's alkoxy groups to form reactive silanols. These silanols then undergo condensation with hydroxyl groups present on the biomaterial's surface, resulting in a durable, covalent bond. This technique can be employed to alter surface properties, such as hydrophobicity. The molecular structure of **Tetrakis(trimethylsiloxy)silane** suggests its potential for similar applications.

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental techniques for the structural elucidation and characterization of **Tetrakis(trimethylsiloxy)silane**.

Equipment and Materials:

- NMR Spectrometer (400 MHz or higher)
- Standard NMR tubes
- **Tetrakis(trimethylsiloxy)silane** sample
- Deuterated solvent (e.g., CDCl₃)
- Tetramethylsilane (TMS) as an internal standard

Sample Preparation:

- Dissolve a small quantity of the **Tetrakis(trimethylsiloxy)silane** sample in the chosen deuterated solvent within an NMR tube.
- Add a trace amount of TMS to serve as an internal reference (0 ppm).

Typical ¹³C NMR Acquisition Parameters:

- Pulse Program: zgdc30 (for quantitative analysis without the Nuclear Overhauser Effect, zgpg30 is also suitable)
- Acquisition Time (AQ): Approximately 1.0 s
- Relaxation Delay (D1): Approximately 2.0 s
- Number of Scans (NS): 128 or higher, contingent on sample concentration.
- Pulse Width (P1): Calibrated for a 30° pulse angle.
- Spectral Width (sw): Approximately 250 ppm, centered around 100 ppm.

¹H NMR spectra can typically be acquired with a shorter relaxation delay and a reduced number of scans.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for determining the purity of **Tetrakis(trimethylsiloxy)silane** and for its quantification in diverse sample matrices.

Equipment and Materials:

- Gas Chromatograph coupled to a Mass Spectrometer
- GC column appropriate for organosilicon compounds (e.g., DB-5ms)
- **Tetrakis(trimethylsiloxy)silane** sample
- High-purity solvent for dilution (e.g., hexane)

Typical GC-MS Parameters:

- Injector Temperature: 250 °C
- Oven Temperature Program: Initial temperature of 50 °C for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, with a final hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Ion Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Mass Range: m/z 40-500

Reaction Mechanisms and Pathways

Hydrolysis and Condensation

The hydrolysis and condensation of alkoxy silanes are cornerstone reactions in sol-gel science and surface chemistry. Although specific kinetic data for **Tetrakis(trimethylsiloxy)silane** are not widely published, the general mechanism for alkoxy silanes is well-understood.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

This process occurs in two primary stages:

- Hydrolysis: The Si-O-Si bonds of the trimethylsiloxy moieties undergo hydrolysis to yield silanol groups (Si-OH) and trimethylsilanol. This reaction can be catalyzed by either acids or bases.
- Condensation: The resultant silanol groups can then condense with other silanols to form extended siloxane (Si-O-Si) networks, with the concurrent elimination of water or alcohol.

The kinetics of these reactions are dependent on several factors, including pH, water concentration, solvent choice, and temperature.[\[13\]](#)[\[14\]](#)

Safety and Handling

Tetrakis(trimethylsiloxy)silane is designated as a hazardous chemical. A summary of its GHS hazard classifications is provided below.

Hazard Class	Hazard Statement
Skin Irritation	H315: Causes skin irritation [1]
Eye Irritation	H319: Causes serious eye irritation [1]
Specific target organ toxicity — single exposure	H335: May cause respiratory irritation [1]

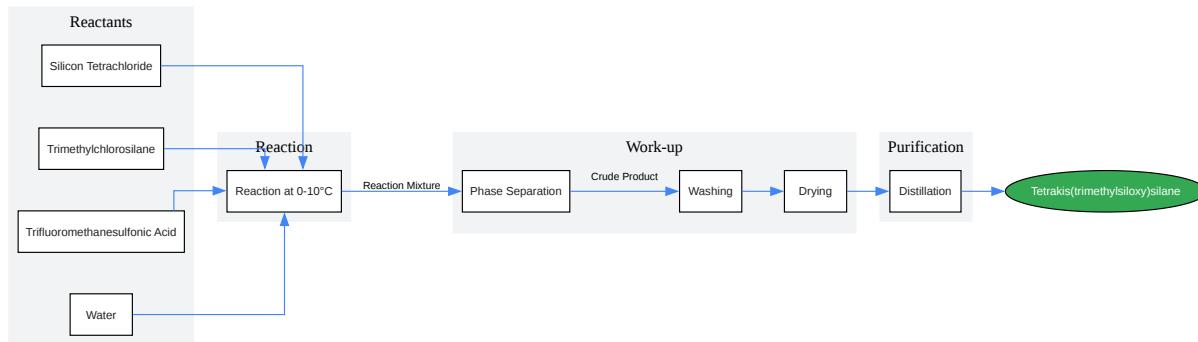
Recommended Handling Procedures:[\[1\]](#)

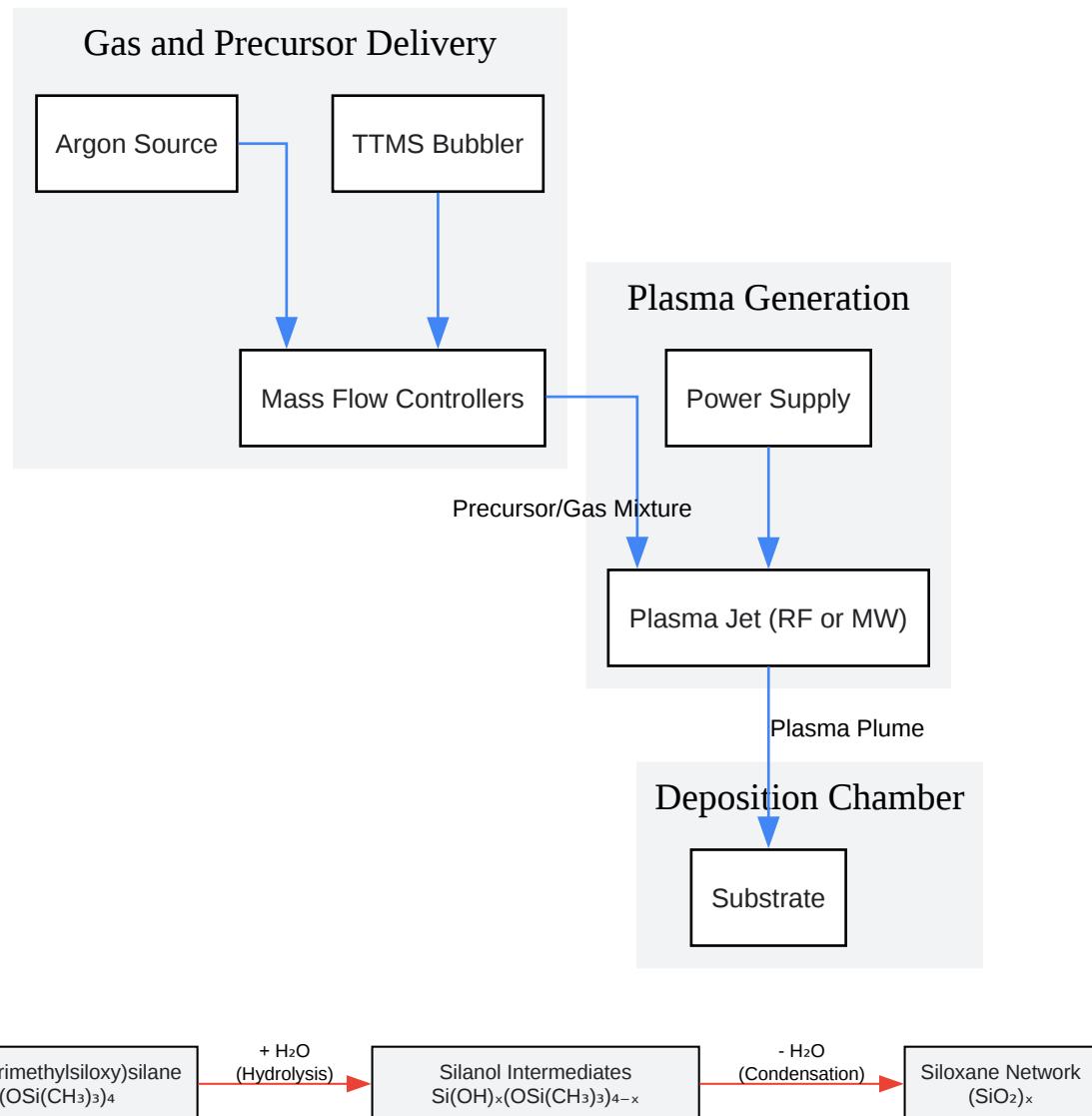
- Always wear appropriate protective gloves, clothing, and eye/face protection.
- Conduct all work in a well-ventilated area or outdoors.
- Avoid inhaling any dust, fumes, gas, mist, vapors, or spray.
- Thoroughly wash any exposed skin after handling.
- Store in a tightly sealed container in a well-ventilated location.

Relevance to Drug Development and Signaling Pathways

At present, there is a lack of scientific literature detailing any direct application of **Tetrakis(trimethylsiloxy)silane** in drug development, drug delivery platforms, or the modulation of biological signaling pathways. While silica-based nanomaterials are a subject of investigation for drug delivery, the research has predominantly centered on materials synthesized from other precursors, such as tetraethyl orthosilicate (TEOS).^{[15][16]} Similarly, biocompatibility assessments have been performed on generic silica surfaces, but not specifically on films produced from **Tetrakis(trimethylsiloxy)silane**.^[6] Consequently, the potential utility of this compound in the biomedical arena remains an open area for future research.

Visual Representations Synthesis Workflow



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